molecular formula C27H31NO6 B11152646 (2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid

(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid

Cat. No.: B11152646
M. Wt: 465.5 g/mol
InChI Key: TZBDNQFYNGKIER-QHCPKHFHSA-N
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Description

2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromen-2-one core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid typically involves multiple steps, starting with the preparation of the chromen-2-one coreCommon reagents used in these reactions include acetic anhydride, hexyl bromide, and phenylalanine .

Industrial Production Methods

This may include the use of automated reactors and continuous flow systems to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. It is known to activate potassium channels and potentiate the effects of GABA, an inhibitory neurotransmitter. This compound also binds to glutamate receptors and inhibits their function, which can modulate neuronal excitability .

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H31NO6/c1-3-4-5-9-12-22-18(2)21-14-13-20(16-24(21)34-27(22)32)33-17-25(29)28-23(26(30)31)15-19-10-7-6-8-11-19/h6-8,10-11,13-14,16,23H,3-5,9,12,15,17H2,1-2H3,(H,28,29)(H,30,31)/t23-/m0/s1

InChI Key

TZBDNQFYNGKIER-QHCPKHFHSA-N

Isomeric SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)OC1=O)C

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC(CC3=CC=CC=C3)C(=O)O)OC1=O)C

Origin of Product

United States

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